molecular formula C7H13N3 B3020037 4-methyl-1-propyl-1H-pyrazol-3-amine CAS No. 1174877-75-8

4-methyl-1-propyl-1H-pyrazol-3-amine

Cat. No.: B3020037
CAS No.: 1174877-75-8
M. Wt: 139.202
InChI Key: TUBTUIOSVXIUCH-UHFFFAOYSA-N
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Description

4-Methyl-1-propyl-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and material science. The presence of an amino group at the 3-position of the pyrazole ring makes this compound particularly interesting for various chemical reactions and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-propyl-1H-pyrazol-3-amine typically involves the reaction of hydrazines with 1,3-diketones or β-keto esters. One common method is the cyclization of 1,3-diketones with hydrazine derivatives under acidic or basic conditions . Another approach involves the use of terminal alkynes, aromatic aldehydes, and molecular iodine in the presence of hydrazines .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed coupling reactions and other metal-catalyzed processes are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives .

Scientific Research Applications

4-Methyl-1-propyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-1-propyl-1H-pyrazol-3-amine involves its interaction with various molecular targets, including enzymes and receptors. The amino group at the 3-position allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity. This makes it a valuable compound in the study of enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-propyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which provides distinct chemical and biological properties. The presence of both methyl and propyl groups enhances its hydrophobicity and potential interactions with hydrophobic pockets in biological targets .

Properties

IUPAC Name

4-methyl-1-propylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-3-4-10-5-6(2)7(8)9-10/h5H,3-4H2,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBTUIOSVXIUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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